molecular formula C25H21ClN2O4 B11588726 (5E)-3-(3-chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B11588726
M. Wt: 448.9 g/mol
InChI Key: PKFPJGIGHNEYQD-CIAFOILYSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core and the subsequent attachment of the chlorophenyl and methoxybenzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted imidazolidine-2,4-dione compounds.

Scientific Research Applications

(5E)-3-(3-chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(3-chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione is unique due to its specific structural features, such as the combination of chlorophenyl and methoxybenzylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C25H21ClN2O4/c1-16-6-8-17(9-7-16)15-32-22-11-10-18(13-23(22)31-2)12-21-24(29)28(25(30)27-21)20-5-3-4-19(26)14-20/h3-14H,15H2,1-2H3,(H,27,30)/b21-12+

InChI Key

PKFPJGIGHNEYQD-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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